2-Bromo-5-phenyl-1,3-oxazole
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Overview
Description
2-Bromo-5-phenyl-1,3-oxazole is a chemical compound that falls under the category of oxazoles . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
The synthesis of 1,3-oxazoles, including this compound, involves several methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Another method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is substituted with a bromine atom and a phenyl group .Chemical Reactions Analysis
Oxazoles, including this compound, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also react with primary amines, leading to the cleavage of the oxazole ring .Scientific Research Applications
Synthesis and Structural Applications :
- Novel 2,4-disubstituted 1,3-oxazole analogues, including derivatives of 2-Bromo-5-phenyl-1,3-oxazole, were synthesized using a microwave-assisted method, demonstrating excellent yields and purity. These compounds were structurally elucidated through spectrometric and elemental analysis, indicating their potential in chemical synthesis and structural studies (Venugopala, 2018).
Biological and Pharmacological Research :
- 2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole, related to this compound, have been used as ratiometric excited-state intramolecular proton transfer (ESIPT) fluorescent probes. These probes are valuable for monitoring the physicochemical properties of lipid membranes (Posokhov & Kyrychenko, 2018).
- Some 2-amino-4-phenyloxazole derivatives demonstrated significant in vitro antiprotozoal activity, indicating their potential in developing new antiprotozoal agents (Carballo et al., 2017).
Catalysis and Material Science :
- In the synthesis of thioxo-1,3-oxazole derivatives, bio-Fe3O4 magnetic nanoparticles were used as catalysts, demonstrating the utility of 1,3-oxazole compounds in green chemistry and material science applications (Ghazvini et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-phenyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUQKWSZCIOQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657856 |
Source
|
Record name | 2-Bromo-5-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129053-70-9 |
Source
|
Record name | 2-Bromo-5-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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